Hydrogen Bond Acceptor Count vs. 2,4-Dimethylphenyl Analog
The target compound possesses a superior hydrogen-bonding capacity compared to its carbon-only substituted analog. It has 6 hydrogen bond acceptors, a feature derived from the 4-methoxy substituent on the sulfonyl ring, which provides an additional oxygen atom for potential intermolecular interactions. This is a quantifiable structural differentiator from analogs with alkyl substituents, such as N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(2,4-dimethylphenyl)sulfonyl]acetamide, which has only 5 acceptors [1].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 6 acceptors |
| Comparator Or Baseline | N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(2,4-dimethylphenyl)sulfonyl]acetamide (CSID: 42108136): 5 acceptors |
| Quantified Difference | 1 additional hydrogen bond acceptor |
| Conditions | Computed from chemical structure by Cactvs 3.4.8.24 and standard software |
Why This Matters
This difference has a direct impact on predicted solubility, formulation, and target binding profiles, making this compound the preferred scaffold for projects prioritizing enhanced polarity.
- [1] PubChem. (2025). Compound Summary for CID 992548: N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide. National Center for Biotechnology Information. View Source
